t-Boc-Aminooxy-PEG4-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

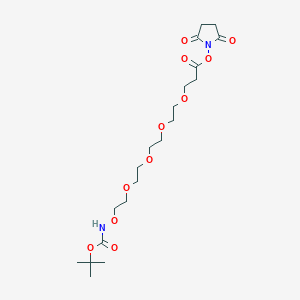

t-Boc-Aminooxy-PEG4-NHS ester: is a versatile compound widely used in bioconjugation and drug development. It consists of a t-Boc (tert-butoxycarbonyl) protected aminooxy group, a polyethylene glycol (PEG) spacer with four ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester. This compound is particularly useful for its ability to form stable amide bonds with primary amines, making it an essential tool in the synthesis of various bioconjugates and drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-Aminooxy-PEG4-NHS ester typically involves several key steps:

-

Protection of the Aminooxy Group: : The aminooxy group is protected with a t-Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the aminooxy compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

-

PEGylation: : The protected aminooxy compound is then reacted with a PEG4 linker. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of an ester bond between the PEG4 and the protected aminooxy group.

-

Activation with NHS: : The final step involves the activation of the PEGylated compound with NHS to form the NHS ester. This is typically done by reacting the PEGylated compound with NHS and a coupling reagent such as DCC or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Quality Control: Rigorous quality control measures, including NMR and mass spectrometry, are employed to ensure the product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-PEG4-NHS ester undergoes several types of chemical reactions:

-

Substitution Reactions: : The NHS ester reacts readily with primary amines to form stable amide bonds. This reaction is typically carried out in a buffered aqueous solution at pH 7-9.

-

Deprotection Reactions: : The t-Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to free the aminooxy group.

Common Reagents and Conditions

Primary Amines: React with the NHS ester to form amide bonds.

Trifluoroacetic Acid (TFA): Used to remove the t-Boc protecting group.

Coupling Reagents: DCC or DIC are used to facilitate the formation of ester bonds during synthesis.

Major Products Formed

Amide Bonds: Formed when the NHS ester reacts with primary amines.

Free Aminooxy Groups: Obtained after deprotection of the t-Boc group.

Scientific Research Applications

t-Boc-Aminooxy-PEG4-NHS ester has a wide range of applications in scientific research:

-

Chemistry: : Used in the synthesis of bioconjugates and PEGylated compounds, which are important for improving the solubility and stability of drugs.

-

Biology: : Employed in the labeling of biomolecules, such as proteins and peptides, for imaging and diagnostic purposes.

-

Medicine: : Utilized in the development of drug delivery systems, including antibody-drug conjugates (ADCs) and targeted therapies.

-

Industry: : Applied in the production of functionalized surfaces and materials for various industrial applications.

Mechanism of Action

The mechanism of action of t-Boc-Aminooxy-PEG4-NHS ester involves several key steps:

-

Formation of Amide Bonds: : The NHS ester reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of a PEG spacer, which provides flexibility and reduces steric hindrance.

-

Deprotection of the t-Boc Group: : The t-Boc group is removed under mild acidic conditions, freeing the aminooxy group for further reactions.

-

Reaction with Aldehydes: : The free aminooxy group can react with aldehydes to form oxime bonds, which are useful in bioconjugation and labeling applications.

Comparison with Similar Compounds

t-Boc-Aminooxy-PEG4-NHS ester can be compared with other similar compounds:

-

t-Boc-Aminooxy-PEG2-NHS ester: : Similar in structure but with a shorter PEG spacer, which may affect its solubility and flexibility.

-

t-Boc-Aminooxy-PEG8-NHS ester: : Contains a longer PEG spacer, providing greater flexibility but potentially increasing steric hindrance.

-

Aminooxy-PEG4-NHS ester: : Lacks the t-Boc protecting group, making it more reactive but less stable during storage.

This compound stands out due to its balanced PEG spacer length, which provides an optimal combination of flexibility and stability for various applications.

Biological Activity

t-Boc-Aminooxy-PEG4-NHS ester is a specialized polyethylene glycol (PEG) derivative that serves as an important linker in various bioconjugation applications, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound plays a crucial role in drug development, especially in targeted therapies aimed at degrading specific proteins within cells. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C20H34N2O11

- Molecular Weight: 478.49 g/mol

- CAS Number: 2401831-99-8

Functional Groups:

- t-Boc Group: A protecting group for the amino functionality, removable under mild acidic conditions.

- Aminooxy Group: Facilitates bioconjugation with aldehydes or ketones.

- NHS Ester: Reactive moiety that allows coupling with amines to form stable amide bonds.

This compound is primarily utilized in the development of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. The mechanism involves:

- Targeting E3 Ubiquitin Ligase: One end of the PROTAC binds to an E3 ligase.

- Binding to Target Protein: The other end binds to a specific target protein.

- Ubiquitination and Degradation: This dual binding promotes the ubiquitination of the target protein, leading to its degradation by the proteasome system .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

Development of PROTACs:

A study demonstrated that this compound was effectively used to synthesize a PROTAC targeting an oncogenic protein. The resulting compound showed significant degradation of the target protein in vitro, validating its potential for therapeutic applications against cancer . -

Antibody-Drug Conjugates:

Research highlighted the use of this PEG linker in creating antibody-drug conjugates (ADCs). The hydrophilic nature of PEG enhances solubility and minimizes immunogenicity while maintaining drug efficacy . -

Imaging Agents:

Another application involved using this compound in the development of imaging agents for cancer detection. The conjugation with imaging moieties allowed for enhanced visualization of tumors in preclinical models .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O11/c1-20(2,3)32-19(26)21-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-18(25)33-22-16(23)4-5-17(22)24/h4-15H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCXPIZEFLGDMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.